The synthesis of fructo-oligosaccharide DP10 can be achieved through several methods:
The enzymatic process involves a complex interplay of synthesis and hydrolysis reactions facilitated by the enzyme's dual activity. This results in a mixture of different oligosaccharide lengths during production .
Fructo-oligosaccharide DP10 has a specific molecular structure characterized by its repeating fructose units linked together. The structure can be represented as:
This indicates that ten fructose units are connected in a chain with one glucose unit at the end. The structural integrity and specific glycosidic linkages are crucial for its biological activity and functional properties in applications .
The primary chemical reaction involved in the formation of fructo-oligosaccharide DP10 is transfructosylation, which entails:
These reactions occur simultaneously with hydrolysis processes where some fructooligosaccharides may revert to simpler sugars like glucose or free fructose due to enzyme activity .
Mathematical modeling has been applied to describe these reaction kinetics effectively, considering factors such as enzyme concentration, substrate availability, temperature, and pH to optimize yields during production .
Fructo-oligosaccharides function primarily as prebiotics, promoting the growth of beneficial gut bacteria such as bifidobacteria. The mechanism involves:
Research indicates that specific oligosaccharide structures may have varying degrees of efficacy in stimulating gut microbiota growth .
Fructo-oligosaccharide DP10 exhibits several notable physical and chemical properties:
These properties make fructo-oligosaccharides versatile for use in food products as sweeteners or dietary fibers without significantly altering taste profiles .
Fructo-oligosaccharide DP10 has several applications across various fields:
Research continues into optimizing production methods and understanding broader health implications associated with consumption .
Fructo-oligosaccharide DP10 (GF9) is a high-molecular-weight oligosaccharide characterized by a linear chain of nine fructose units linked via β(2→1) glycosidic bonds, terminated by a D-glucosyl unit at the non-reducing end connected through an α(1→2) linkage [1] [7]. This specific configuration—denoted chemically as Fruβ2-1[Fruβ2-1]₈αGlc—confers structural rigidity and resistance to mammalian digestive enzymes. The β-linkages create a kinked chain geometry that sterically hinders access by human amylases, rendering DP10 indigestible in the upper gastrointestinal tract [2] [4].
The terminal glucose unit serves as a molecular anchor, distinguishing inulin-derived FOS (like DP10) from transfructosylation-synthesized FOS, which may exhibit branching or mixed linkage patterns. Nuclear Overhauser Effect (NOE) studies confirm that the β(2→1) bonds generate a compact helical conformation in aqueous solutions, enhancing hydrogen bonding with water molecules and influencing solubility [4] [10].
Table 1: Structural Features of Fructo-oligosaccharide DP10
Property | Description |
---|---|
Chemical Formula | C₆₀H₁₀₂O₅₁ |
Molecular Weight | 1639.42 g/mol |
Glycosidic Linkages | Fructose units: β(2→1); Terminal glucose: α(1→2) |
Non-Reducing End | D-glucosyl unit |
Polymerization Type | Linear chain |
Table 2: Glycosidic Linkage Patterns in FOS Variants
FOS Type | Linkage Pattern | Branching | Terminal Unit |
---|---|---|---|
DP10 (GF9) | Exclusive β(2→1) | None | Glucose (α-configuration) |
Transfructosylation FOS (e.g., GF2-4) | Predominantly β(2→1), occasional β(2→6) | Possible | Glucose or fructose |
Inulin (native) | β(2→1) | None | Glucose |
Degree of Polymerization (DP) defines the number of monosaccharide units in an oligosaccharide. DP10 belongs to the high-DP FOS category (DP > 9), contrasting with short-chain FOS (DP 3–5, e.g., kestose or nystose) and long-chain inulins (DP > 20) [2] [9]. DP10’s chain length directly determines its functional properties:
DP classification also clarifies biosynthetic origins: DP10 is typically derived from partial enzymatic hydrolysis of inulin, whereas commercial short-chain FOS are synthesized via transfructosylation of sucrose [4] [10].
Table 3: FOS Classification by Degree of Polymerization
Category | DP Range | Examples | Primary Source |
---|---|---|---|
Short-chain FOS | 3–5 | Kestose (GF2), Nystose (GF3) | Transfructosylation of sucrose |
Mid-chain FOS | 6–9 | GF4, GF5 | Inulin hydrolysis |
High-chain FOS | ≥10 | DP10 (GF9) | Controlled inulin hydrolysis |
Inulin | 10–60 | Native polysaccharides | Plant extraction (chicory, agave) |
Advanced spectroscopic techniques provide definitive evidence for DP10’s structure:
DP10’s structural attributes confer distinct functional differences compared to other FOS variants:
Table 4: Functional Properties of FOS by DP Range
Property | DP < 5 (e.g., GF2-4) | DP10 (GF9) | DP > 20 (Inulin) |
---|---|---|---|
Fermentation Rate | Rapid (0–4 hours) | Moderate (4–12 hours) | Slow (>24 hours) |
SCFA Profile | High acetate, low butyrate | Balanced acetate/propionate/butyrate | Dominant butyrate |
Solubility (mg/mL) | >500 | 125 | <50 |
Prebiotic Specificity | Bifidobacterium spp. | Bifidobacterium, Clostridium | Bacteroides, Roseburia |
Primary Sources | Enzymatic synthesis from sucrose | Inulin hydrolysis | Native plant inulin |
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